molecular formula C9H9F2NO B1603255 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine CAS No. 82419-33-8

7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine

Cat. No. B1603255
CAS RN: 82419-33-8
M. Wt: 185.17 g/mol
InChI Key: ZADJRGYAXJDFGT-UHFFFAOYSA-N
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Description

7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine is a heterocyclic compound that has gained attention due to its potential applications in the field of medicinal chemistry. It is a cyclic compound that contains oxygen, nitrogen, and fluorine atoms in its structure.

Scientific Research Applications

Structural and Enantiomeric Analysis

  • Research on the structures of the racemate and (S)-enantiomer of 7,8-difluoro-3-methyl-2,3-dihydro-4H-[1,4]benzoxazine has revealed that both forms crystallize in the orthorhombic crystal system. The study highlights the similarities in bond lengths, bond angles, and torsional angles between the molecules. The packing of the racemate is characterized by a close interaction of polar NH…O groups (Slepukhin et al., 2011).

Antiviral Applications

  • Conjugation of 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine with purine has shown moderate activity against influenza A (H1N1) virus. The activity and cytotoxicity of these conjugates are influenced by the length of the linker fragment (Krasnov et al., 2021).
  • Compounds synthesized by conjugating purine with 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown in vitro activity against the herpes simplex virus type 1, including acyclovir-resistant strains (Vozdvizhenskaya et al., 2021).

Cytotoxic Applications

  • N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine have exhibited high cytotoxic activity against various tumor cell lines. The presence of both a difluorobenzoxazine fragment and a purine residue linked via a specific linker length is crucial for this cytotoxic activity. One compound from this group has been identified as an inhibitor of DNA biosynthesis (Krasnov et al., 2023).

Synthetic Applications

  • A modified synthetic route for pazufloxacin was achieved, involving the use of a precursor similar to 7,8-difluoro-3-methyl-3,4-dihydro-2H-[1,4]benzoxazine, highlighting the importance of this compound in the synthesis of complex pharmaceuticals (Jia-you, 2003).

Stereochemistry and Kinetics

  • Studies on the stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazine and its 7,8-difluoro-substituted analog have uncovered that the selectivity of the reaction can be influenced significantly by the steric hindrance of the substituents in the acyl chlorides used (Vakarov et al., 2018).

properties

IUPAC Name

7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHSAZFNVBBGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

82419-33-8
Record name 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[1,4]benzoxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82419-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine
Reactant of Route 2
7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine
Reactant of Route 3
7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine
Reactant of Route 4
7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine
Reactant of Route 5
7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine
Reactant of Route 6
7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine

Citations

For This Compound
1
Citations
JC Saukaitis - US Patent 5,986,140, 1999 - Google Patents
1. Background The pyridobenzoxazine, 7, 8-difluoro-2, 3-dihydro-3-methyl-4H-1, 4-benzoxazine is a key intermediate in the synthesis of the fluoroquinolone antibiotic, Ofloxacin which was discovered by I. Hayakawa and Y. Tanaka, Daiichi Seiyaku Co., Ltd., US Pat. No. 4,382,892, 1983. Ofloxacin is one of the leading antibacterial fluoroquinolones in the market today; eg see: Chem. Pharm. Bull. 32 (12) 4907-4913, 4923 (1984); Daiichi Seiyaku Drugs Future 1983, 8, 395; Collect. Czech. Chem. Commun.(vol. 56), 1937,(1991) …
Number of citations: 1 patents.google.com

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